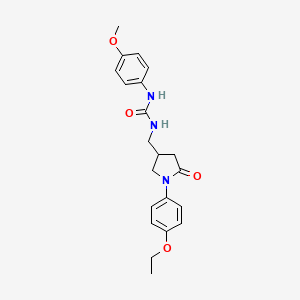
Tert-butyl N-(4-amino-1,1,1-trifluorobutan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(4-amino-1,1,1-trifluorobutan-2-yl)carbamate, also known by its CAS number 1355083-50-9, is a synthetic organic compound. Its molecular formula is C9H17F3N2O2, and it has a molecular weight of 242.24 g/mol. The compound exists as a white powder and is sparingly soluble in water. It is commonly used in chemical research and pharmaceutical development .
Synthesis Analysis
The synthesis of tert-butyl N-(4-amino-1,1,1-trifluorobutan-2-yl)carbamate involves the reaction of tert-butyl isocyanate with 4-amino-1,1,1-trifluorobutane-2-amine. The reaction proceeds under controlled conditions to yield the desired product. Detailed synthetic pathways and optimization strategies are documented in scientific literature .Molecular Structure Analysis
The compound’s molecular structure consists of a tert-butyl group (tert-butyl isocyanate) attached to a 4-amino-1,1,1-trifluorobutane-2-yl moiety. The trifluorobutyl group imparts unique properties to the molecule, making it suitable for various applications. The three fluorine atoms enhance its lipophilicity and alter its reactivity .Chemical Reactions Analysis
Tert-butyl N-(4-amino-1,1,1-trifluorobutan-2-yl)carbamate can participate in various chemical reactions, including amidation, hydrolysis, and nucleophilic substitutions. Researchers have explored its reactivity with different nucleophiles and electrophiles, leading to the synthesis of derivatives with modified properties .Mecanismo De Acción
Mode of Action
Carbamates, a class of compounds to which this compound belongs, are known to interact with their targets by forming a covalent bond. This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl N-(4-amino-1,1,1-trifluorobutan-2-yl)carbamate. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . .
Propiedades
IUPAC Name |
tert-butyl N-(4-amino-1,1,1-trifluorobutan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3N2O2/c1-8(2,3)16-7(15)14-6(4-5-13)9(10,11)12/h6H,4-5,13H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUKWVZZNMFBTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(4-amino-1,1,1-trifluorobutan-2-yl)carbamate | |
CAS RN |
1355083-50-9 |
Source


|
| Record name | tert-butyl N-(4-amino-1,1,1-trifluorobutan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(4-Ethylanilino)-2-oxoethyl] 3,4-dichlorobenzoate](/img/structure/B2971862.png)
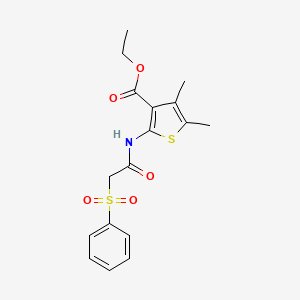
![(Z)-5-bromo-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2971866.png)
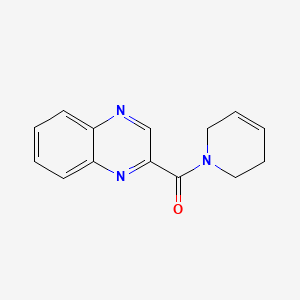
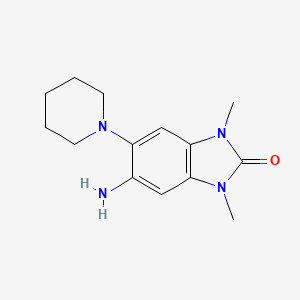
![7-(3-chloro-2-methylphenyl)-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2971871.png)
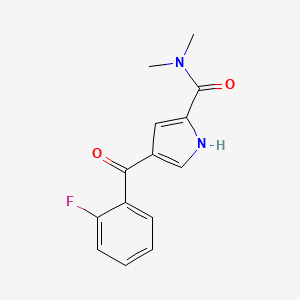
![(4-Chlorophenyl){4-hydroxy-4-[(phenylsulfanyl)methyl]piperidino}methanone](/img/structure/B2971874.png)
![N-(5-chloro-2-methoxyphenyl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2971875.png)
